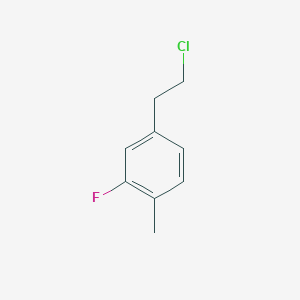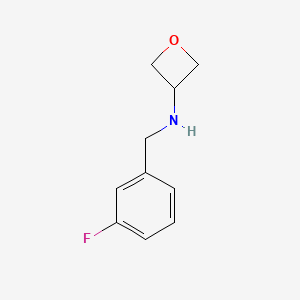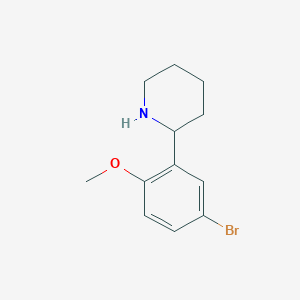
3,5-dimethyl-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are known to have a broad spectrum of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Synthesis Analysis
Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds 3d, 3e, 3g, and 3h displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis
The physical properties of quinazoline-2,4-diones include a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz, DMSO-d6) spectra of the compound are also provided .Aplicaciones Científicas De Investigación
Biological and Preclinical Importance
Quinazoline derivatives have been extensively investigated for their biological activities. Notably, N-sulfonylamino azinones, a class that includes 3,5-dimethyl-1H-quinazoline-2,4-dione derivatives, are recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A particular focus has been on their role as competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
CO2 Conversion into Value-Added Chemicals
The conversion of CO2 into valuable chemicals has been a critical area of research in combating climate change. Quinazoline-2,4(1H,3H)-diones have been synthesized from o-aminobenzonitriles using ionic liquid-based catalysts, showcasing an innovative approach to utilizing CO2 as a feedstock. This process exemplifies the potential of quinazoline derivatives in contributing to sustainable chemistry and carbon capture utilization strategies (Zhang et al., 2023).
Anticancer Research
Quinazoline derivatives are well-documented for their anticancer properties, with extensive research supporting their effectiveness against various cancer types. They have been identified as inhibitors of EGFR, among other therapeutic protein targets, offering a broad spectrum of activity against cancer cells. The development of novel quinazoline compounds remains a promising field in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Optoelectronic Applications
Beyond their biomedical applications, quinazoline derivatives have also been explored for use in optoelectronics. Research into luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings has highlighted their potential in photo- and electroluminescence, contributing to the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYMJGYLOBHVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)


![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)


![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)


![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)